5,6-EET
Descripción general
Descripción
El ácido 5,6-epoxieicosatrienoico es una molécula de señalización formada dentro de varios tipos de células por el metabolismo del ácido araquidónico mediante un subconjunto específico de enzimas citocromo P450 denominadas epoxygenasas del citocromo P450 . Estos eicosanoides no clásicos son generalmente de corta duración, siendo convertidos rápidamente de epóxidos a ácidos dihidroxi-eicosatrienoicos menos activos o inactivos por una enzima celular ampliamente distribuida, la hidrolasa de epóxidos soluble . El compuesto funciona como una hormona de acción transitoria y de corto alcance, trabajando localmente para regular la función de las células que los producen o de las células cercanas .
Aplicaciones Científicas De Investigación
El ácido 5,6-epoxieicosatrienoico tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El ácido 5,6-epoxieicosatrienoico ejerce sus efectos interactuando con las enzimas citocromo P450 y la hidrolasa de epóxidos soluble . Funciona como una hormona de acción transitoria y de corto alcance, trabajando localmente para regular la función de las células que los producen o de las células cercanas . Se ha demostrado que el compuesto reduce la presión arterial al estimular la vasorrelajación arterial e inhibir la retención de sales y agua por el riñón . También tiene efectos antiinflamatorios en los vasos sanguíneos, inhibe la activación plaquetaria y la coagulación sanguínea, y promueve la eliminación de coágulos sanguíneos .
Análisis Bioquímico
Biochemical Properties
5,6-Eet is biosynthesized from arachidonic acid by cytochrome P450 enzymes . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been implicated in the mobilization of calcium and hormone secretion in neuroendocrine cells . It is also an inhibitor of T-type voltage-gated calcium channels .
Cellular Effects
This compound has a range of biological activities affecting vascular and renal function, thereby contributing importantly to the regulation of fluid volume and blood pressure . It has been shown to stimulate arterial vasorelaxation and inhibit the kidney’s retention of salts and water to decrease intravascular blood volume . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it inhibits T-type voltage-gated calcium channels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been shown that this compound degrades into 5,6-DiHET and 5,6-δ-lactone in solution . This degradation can influence its long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For example, direct injection of low doses of 14,15-EET, a similar compound to this compound, into the right ventricle caused significant increases in right ventricular systolic pressure without effects on blood pressure .
Metabolic Pathways
This compound is involved in the cytochrome P450 pathway of arachidonic acid metabolism . It is converted to dihydroxy-eicosatrienoic acids (diHETrEs) by a widely distributed cellular enzyme, soluble epoxide hydrolase (sEH) .
Métodos De Preparación
El ácido 5,6-epoxieicosatrienoico se biosintetiza en microsomas de hígado de rata y conejo por el citocromo P450 . En las células neuroendocrinas, como la hipófisis anterior y las isletas pancreáticas, se ha implicado en la movilización de iones calcio y la secreción hormonal . El compuesto es altamente inestable, por lo que su éster metílico se utiliza para el almacenamiento a granel y pequeñas cantidades se convierten al ácido libre justo antes de su uso .
Análisis De Reacciones Químicas
El ácido 5,6-epoxieicosatrienoico sufre varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar ácidos dihidroxi-eicosatrienoicos.
Hidratación: Puede hidratarse para formar ácidos dihidroxi-eicosatrienoicos.
Epoxidación: El compuesto se forma por la epoxidación del ácido araquidónico.
Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen enzimas citocromo P450 e hidrolasa de epóxidos soluble . Los principales productos formados a partir de estas reacciones son los ácidos dihidroxi-eicosatrienoicos .
Comparación Con Compuestos Similares
El ácido 5,6-epoxieicosatrienoico es uno de varios ácidos epoxieicosatrienoicos, que son metabolitos del ácido araquidónico de ácido eicosatrienoico epóxido . Otros compuestos similares incluyen:
Ácido 8,9-epoxieicosatrienoico: Formado por la epoxidación del ácido araquidónico en la posición 8,9.
Ácido 11,12-epoxieicosatrienoico: Formado por la epoxidación del ácido araquidónico en la posición 11,12.
Ácido 14,15-epoxieicosatrienoico: Formado por la epoxidación del ácido araquidónico en la posición 14,15.
El ácido 5,6-epoxieicosatrienoico es único en sus interacciones específicas con las enzimas citocromo P450 y su papel en la regulación de la presión arterial y la inflamación .
Propiedades
IUPAC Name |
4-[(2S,3R)-3-[(2Z,5Z,8Z)-tetradeca-2,5,8-trienyl]oxiran-2-yl]butanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-19(23-18)16-14-17-20(21)22/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-/t18-,19+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQNSZQZRAGRIX-GSKBNKFLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC1C(O1)CCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C[C@@H]1[C@@H](O1)CCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347492 | |
Record name | 5,6-epoxy-8Z,11Z,14Z-eicosatrienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501347492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87173-80-6 | |
Record name | 5,6-epoxy-8Z,11Z,14Z-eicosatrienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501347492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5,6-EET exert its vasodilatory effects?
A1: this compound dilates blood vessels through multiple mechanisms:
- Activation of potassium channels: this compound activates large-conductance calcium-activated potassium channels (BKCa) [, ], leading to hyperpolarization and relaxation of vascular smooth muscle cells.
- Stimulation of nitric oxide release: this compound can stimulate nitric oxide (NO) release from endothelial cells [], further contributing to vasodilation.
- Inhibition of calcium influx: In some vascular beds, this compound may inhibit calcium influx into smooth muscle cells [], reducing contractility and promoting relaxation.
Q2: Is the vasodilatory effect of this compound dependent on cyclooxygenase (COX)?
A2: The COX-dependency of this compound-induced vasodilation varies depending on the vascular bed and species studied. In some cases, this compound requires conversion by COX to exert its vasodilatory effects, while in other cases, its action is COX-independent. For example, this compound-induced dilation of rabbit pulmonary arteries is COX-dependent [], while its dilation of rat renal arteries is not [].
Q3: Does this compound always cause vasodilation?
A3: While generally considered a vasodilator, this compound can also induce vasoconstriction in certain contexts. This seemingly paradoxical effect is often observed in hypoxia and is thought to involve the activation of different signaling pathways or receptor subtypes [].
Q4: What is the role of this compound in pain signaling?
A4: this compound has been identified as an endogenous agonist of the transient receptor potential A1 (TRPA1) channel, which is expressed on sensory neurons involved in pain perception []. Activation of TRPA1 by this compound contributes to mechanical pain hypersensitivity [].
Q5: How does this compound affect electrolyte transport in the kidney?
A5: this compound influences electrolyte transport in renal tubules through various mechanisms:
- Inhibition of sodium transport: this compound inhibits sodium transport in the proximal tubule, potentially by activating calcium influx and inhibiting Na+/K+-ATPase activity [, ].
- Stimulation of prostaglandin synthesis: In the collecting duct, this compound stimulates prostaglandin E2 (PGE2) synthesis, which in turn inhibits electrogenic ion transport [].
Q6: Does this compound play a role in preeclampsia?
A6: Research suggests that elevated levels of this compound and its metabolites might contribute to the pathogenesis of preeclampsia. Increased expression of CYP2J2, the enzyme responsible for this compound synthesis, has been observed in preeclamptic placentas []. Moreover, inhibiting CYP epoxygenase activity ameliorated preeclamptic features in rat models [].
Q7: What are the potential therapeutic implications of targeting the this compound pathway?
A7: Modulating the this compound pathway holds promise for treating various diseases, including:
Q8: What is the molecular formula and weight of this compound?
A8: The molecular formula of this compound is C20H32O3, and its molecular weight is 316.47 g/mol.
Q9: Is this compound a stable molecule?
A9: this compound is chemically unstable and susceptible to rapid hydrolysis by epoxide hydrolases. This instability poses a challenge for its therapeutic development [].
Q10: What strategies are being explored to improve the stability of this compound?
A10: Researchers are developing stable analogs of this compound, such as 5-(pentadeca-3(Z),6(Z),9(Z)-trienyloxy)pentanoic acid (PTPA) [], which mimic its biological activity while exhibiting improved stability.
Q11: How is this compound metabolized in vivo?
A11: this compound is primarily metabolized by soluble epoxide hydrolase (sEH) to its corresponding diol, 5,6-dihydroxyeicosatrienoic acid (5,6-DiHETE) [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.